molecular formula C12H16BrNZn B14883371 4-[(1-Piperidino)methyl]phenylZinc bromide

4-[(1-Piperidino)methyl]phenylZinc bromide

Cat. No.: B14883371
M. Wt: 319.5 g/mol
InChI Key: KRHXTWKFTHQYFB-UHFFFAOYSA-M
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Description

4-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound consists of a phenyl ring substituted with a piperidino group and a zinc bromide moiety, dissolved in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 4-[(1-Piperidino)methyl]benzyl chloride. This intermediate is then treated with zinc dust in the presence of a catalytic amount of a copper(I) salt in THF to yield the desired organozinc compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Copper(I) salts, palladium complexes, and nickel complexes.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which can be further functionalized for various applications .

Scientific Research Applications

4-[(1-Piperidino)methyl]phenylzinc bromide is used in a wide range of scientific research applications:

    Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It can be used to synthesize biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc bromide involves the transfer of its organic group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C12H16BrNZn

Molecular Weight

319.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)piperidine

InChI

InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

KRHXTWKFTHQYFB-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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